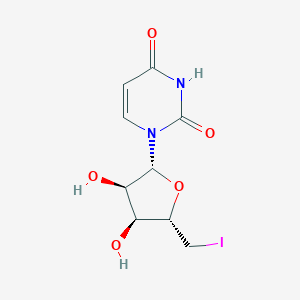

5'-Deoxy-5'-iodouridine

描述

5'-脱氧-5'-碘尿苷: 是一种嘧啶核苷类似物,分子式为C9H11IN2O5 。其结构特征是在尿苷分子5'位有一个碘原子。

准备方法

合成路线和反应条件: 5'-脱氧-5'-碘尿苷的合成通常涉及5'-脱氧尿苷的碘化。一种常见的方法是使用碘和合适的氧化剂(如碘酸)在水性介质中进行 。该反应在受控条件下进行,以确保5'位的选择性碘化。

工业生产方法: 虽然5'-脱氧-5'-碘尿苷的具体工业生产方法没有广泛的文献记载,但一般方法涉及扩大实验室合成程序。这包括优化反应条件、使用工业级试剂和采用大型反应器来批量生产该化合物 。

化学反应分析

反应类型: 5'-脱氧-5'-碘尿苷会发生各种化学反应,包括:

取代反应: 5'位的碘原子可以用其他亲核试剂(如硫醇或胺)取代.

氧化还原反应: 该化合物可以参与氧化还原反应,尽管具体的条件和试剂可能有所不同.

常用试剂和条件:

氧化还原反应: 根据所需的转化,可以使用过氧化氢或硼氢化钠等试剂.

主要产物形成:

取代反应: 产物包括5'-脱氧-5'-硫代尿苷或5'-脱氧-5'-氨基尿苷,具体取决于所使用的亲核试剂.

氧化还原反应: 产物根据所采用的特定氧化还原条件而异.

科学研究应用

化学: 5'-脱氧-5'-碘尿苷用作合成各种核苷类似物的先驱。

生物学: 在生物学研究中,5'-脱氧-5'-碘尿苷用于研究DNA复制和修复机制。将其掺入DNA可以帮助阐明卤代核苷对遗传过程的影响 。

医学: 该化合物已显示出作为抗病毒剂的潜力,特别是针对单纯疱疹病毒。其作用机制涉及抑制病毒DNA合成,使其成为抗病毒药物开发的候选药物 。

工业: 在制药行业,5'-脱氧-5'-碘尿苷用于开发抗病毒药物。其独特的特性使其成为合成治疗剂的宝贵中间体 。

作用机制

5'-脱氧-5'-碘尿苷通过在复制过程中掺入病毒DNA发挥其作用。碘原子的存在会破坏正常的碱基配对,导致形成有缺陷的DNA结构。这抑制了病毒DNA聚合酶和胸腺嘧啶酸磷酸化酶的活性,最终阻止了病毒复制 。该化合物靶向病毒DNA合成途径,使其对某些DNA病毒有效 。

相似化合物的比较

类似化合物:

碘苷: 另一种具有抗病毒特性的碘化核苷类似物.

5-碘-2'-脱氧尿苷: 结构和功能相似,用于抗病毒研究.

独特性: 5'-脱氧-5'-碘尿苷的独特性在于其在5'位的特定取代,赋予其独特的化学和生物学特性。其选择性抑制病毒DNA合成的能力使其与其他核苷类似物区别开来 。

生物活性

5'-Deoxy-5'-iodouridine (Idoxuridine) is a nucleoside analog with significant biological activity, particularly in the fields of virology and oncology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and therapeutic potential, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is structurally similar to thymidine, with the iodine atom substituting the hydroxyl group at the 5' position. This modification enhances its biological activity, particularly as an antiviral agent.

Antiviral Activity:

- This compound exhibits potent antiviral properties by inhibiting viral DNA synthesis. It acts as a competitive inhibitor of thymidine during viral replication, leading to the incorporation of this analog into viral DNA, which disrupts normal viral replication processes.

- The compound has shown effectiveness against various viruses, including herpes simplex virus (HSV), where it inhibits viral replication by interfering with DNA polymerase activity.

Antitumor Activity:

- In addition to its antiviral properties, this compound has demonstrated antitumor effects. It induces apoptosis in cancer cells by inhibiting DNA synthesis and promoting cell cycle arrest .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

-

Antiviral Efficacy Against HSV:

- In a controlled study, patients with HSV infections treated with Idoxuridine showed a marked reduction in viral load compared to those receiving placebo. The treatment group experienced fewer outbreaks and faster healing times, underscoring the compound's potential as an effective antiviral agent.

-

Oncological Applications:

- A clinical trial involving patients with indolent lymphoid malignancies revealed that treatment with this compound resulted in improved survival rates and reduced tumor sizes. The mechanism was attributed to its ability to replace thymidine in rapidly dividing cancer cells, leading to impaired DNA replication and subsequent cell death .

Safety and Toxicology

While this compound shows promise as both an antiviral and anticancer agent, its safety profile must be considered. Studies indicate that while it is generally well tolerated, some patients may experience side effects such as nausea and hematological toxicity at higher doses. Continuous monitoring for adverse effects is recommended during treatment regimens .

Future Research Directions

Ongoing research aims to explore the full therapeutic potential of this compound in various clinical settings. Areas of interest include:

- Development of combination therapies that enhance its efficacy against resistant viral strains.

- Investigation into its use alongside other chemotherapeutic agents for synergistic effects in cancer treatment.

- Detailed studies on its pharmacokinetics and long-term safety profiles in diverse patient populations .

属性

IUPAC Name |

1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O5/c10-3-4-6(14)7(15)8(17-4)12-2-1-5(13)11-9(12)16/h1-2,4,6-8,14-15H,3H2,(H,11,13,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMNIUYGXIQPPK-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CI)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CI)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162095 | |

| Record name | 5'-Deoxy-5'-iodouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14259-58-6 | |

| Record name | 5′-Deoxy-5′-iodouridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14259-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-Deoxy-5'-iodouridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014259586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Deoxy-5'-iodouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uridine, 5'-deoxy-5'-iodo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can lithium hexamethyldisilazide (LiHMDS) directly lithiate 5'-deoxy-5'-iodouridine at the C-6 position?

A1: No, direct lithiation of this compound at the C-6 position using LiHMDS is not observed. Research indicates that LiHMDS alone cannot generate the C-6 lithiated species. Instead, temporary silylation at either the O-4 or N-3 position of the uracil ring is crucial for successful C-6 lithiation with LiHMDS. This temporary modification likely alters the electronic properties of the uracil ring, enabling subsequent lithiation. []

Q2: What is a notable application of this temporary silylation-assisted lithiation strategy?

A2: This strategy allows for efficient intramolecular alkylation of this compound. Researchers successfully utilized this method to synthesize 6,5'-C-cyclouridine, a compound with potential biological activity. [] This highlights the utility of this approach for generating modified nucleosides, which could be valuable for various applications, including drug discovery.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。